molecular formula C19H23N3O3 B609544 ネクスタタットA CAS No. 1403783-31-2

ネクスタタットA

カタログ番号: B609544
CAS番号: 1403783-31-2
分子量: 341.4 g/mol
InChIキー: JZWXMCPARMXZQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ネクスタタットAは、ヒストン脱アセチル化酵素6(HDAC6)の強力で選択的な阻害剤です。ヒストン脱アセチル化酵素6は、ヒストンや非ヒストンタンパク質からアセチル基を除去することにより、遺伝子発現とタンパク質活性の調節において重要な役割を果たす酵素です。 This compoundは、アポトーシス(プログラムされた細胞死)を誘導し、薬剤耐性を克服することで、多発性骨髄腫などの血液がんの治療に大きな可能性を示しています .

科学的研究の応用

Nexturastat A has a wide range of scientific research applications, including:

作用機序

ネクスタタットAは、ヒストン脱アセチル化酵素6を選択的に阻害することでその効果を発揮します。この阻害は、アセチル化タンパク質の蓄積につながり、遺伝子発現とタンパク質活性を変化させる可能性があります。関与する分子標的と経路には、以下が含まれます。

生化学分析

Biochemical Properties

Nexturastat A plays a crucial role in biochemical reactions by interacting with HDAC6 . It exhibits inhibitory activity against HDAC6 with an IC50 value of 5 nM . This interaction with HDAC6 leads to the modulation of the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .

Cellular Effects

Nexturastat A has been shown to have significant effects on various types of cells and cellular processes. It impairs cell viability in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in multiple myeloma cells . Furthermore, Nexturastat A promotes apoptosis of these cells via transcriptional activation of the p21 promoter . It also enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .

Molecular Mechanism

The molecular mechanism of action of Nexturastat A involves its binding interactions with HDAC6, leading to the inhibition of this enzyme . This results in the modulation of the expression of various proteins and changes in gene expression . In particular, the inhibition of HDAC6 by Nexturastat A plays a critical role in the immune checkpoint blockade by down-regulating the expression of PD-L1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nexturastat A have been observed to change over time. It has been shown to increase the level of acetyl α-tubulin levels in a dose-dependent manner . Moreover, Nexturastat A effectively inhibits cell growth, with a GI50 value of 14.3 μM .

Dosage Effects in Animal Models

In animal models, the effects of Nexturastat A vary with different dosages. It has been shown that the systemic administration of Nexturastat A enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .

Metabolic Pathways

The metabolic pathways that Nexturastat A is involved in are primarily related to its interaction with HDAC6 . The inhibition of HDAC6 by Nexturastat A leads to changes in the expression of various proteins, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Nexturastat A within cells and tissues are likely related to its interaction with HDAC6

Subcellular Localization

The subcellular localization of Nexturastat A is likely to be influenced by its interaction with HDAC6 . HDAC6 is known to have a dominant cytoplasmic localization , suggesting that Nexturastat A may also be primarily localized in the cytoplasm

準備方法

ネクスタタットAは、アリル尿素ヒストン脱アセチル化酵素阻害剤の構造修飾を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

化学反応の分析

ネクスタタットAは、以下のものを含む様々な種類の化学反応を起こします。

これらの反応で一般的に使用される試薬と条件には、以下が含まれます。

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    置換試薬: ハロゲン化剤、アルキル化剤。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

生物活性

Nexturastat A is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including gene expression, cell proliferation, and apoptosis. Its development was based on structural modifications of aryl urea HDAC inhibitors, resulting in a compound with significant biological activity against HDAC6.

Biological Activity

Nexturastat A exhibits high potency and selectivity for HDAC6, with an IC50 value of 5.2 nM , making it one of the most effective HDAC6 inhibitors available. In addition to its primary target, it also shows varying degrees of inhibition against other HDAC isoforms, with IC50 values ranging from 0.954 μM to 11.7 μM for HDAC1 to HDAC11 respectively .

The primary mechanism through which Nexturastat A exerts its effects is by increasing the acetylation of α-tubulin without significantly affecting histone acetylation levels. This selective action is crucial as it allows for modulation of cellular pathways involved in cancer progression and immune response without the broad side effects associated with pan-HDAC inhibitors .

In Vitro Studies

Nexturastat A has been shown to suppress cell proliferation and promote apoptosis in various cancer cell lines, particularly B16 murine melanoma cells. The compound demonstrated a GI50 value of 14.3 μM , indicating its efficacy in inhibiting tumor growth .

Table: Nexturastat A's Inhibition Profile Against Different HDAC Isoforms

HDAC Isoform IC50 (μM)
HDAC13.02
HDAC26.92
HDAC36.68
HDAC49.39
HDAC511.7
HDAC60.0052
HDAC74.46
HDAC80.954
HDAC96.72
HDAC107.57
HDAC115.14

In Vivo Studies

Recent studies have highlighted the potential of Nexturastat A in enhancing anti-tumor immune responses when used in conjunction with immune checkpoint inhibitors such as PD-1 blockade. In vivo experiments have shown that Nexturastat A not only reduces tumor growth in murine models but also increases the infiltration of CD8+ T cells and NK cells within tumors .

Case Study: Combination Therapy with PD-1 Blockade

A study demonstrated that combining Nexturastat A with PD-1 immune blockade resulted in:

  • Significant reduction in tumor growth compared to either treatment alone.
  • Enhanced infiltration of immune cells into tumors.
  • Downregulation of PD-L1 and other negative checkpoint pathways within the tumor microenvironment .

Future Directions and Analog Development

Research continues into developing analogs of Nexturastat A that may offer improved selectivity and potency against HDAC6. For instance, oxa analogues have been synthesized which exhibit enhanced anti-proliferative properties compared to Nexturastat A itself, suggesting a promising avenue for further drug development .

特性

IUPAC Name

4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXMCPARMXZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403783-31-2
Record name Nexturastat A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。